molecular formula C20H20N6O B607636 GIBH-130 CAS No. 1252608-59-5

GIBH-130

Cat. No.: B607636
CAS No.: 1252608-59-5
M. Wt: 360.421
InChI Key: ZTJHTEHADIHZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GIBH-130 is a novel compound developed for the treatment of Alzheimer’s disease. It functions by inhibiting neuro-inflammation, specifically targeting active microglia cells in the brain. By reducing the secretion of inflammatory cytokines and destructive proteases, this compound helps preserve the extracellular matrix, which is crucial for preventing neuronal death in Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GIBH-130 involves several steps, starting with the preparation of 3-bromo-4-methyl-6-phenylpyridazine. This intermediate is then reacted with cuprous cyanide in anhydrous dimethylformamide to produce 4-methyl-6-phenylpyridazine-3-carbonitrile . The final product, this compound, is obtained through further reactions under controlled conditions, ensuring high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and efficacy. The production is carried out in specialized facilities equipped to handle the complex chemical reactions and purification processes required for this compound .

Chemical Reactions Analysis

Types of Reactions

GIBH-130 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

GIBH-130 has a wide range of scientific research applications, including:

Mechanism of Action

GIBH-130 exerts its effects by targeting active microglia cells in the brain. It reduces the secretion of inflammatory cytokines and destructive proteases, thereby preserving the extracellular matrix. This preservation is crucial for preventing neuronal death and cognitive decline in Alzheimer’s disease. The compound’s molecular targets include interleukin-1 beta and other pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GIBH-130

This compound is unique in its ability to specifically target microglia cells and inhibit neuro-inflammation. Unlike donepezil and memantine, which provide symptomatic relief, this compound aims to modify the disease by preserving the extracellular matrix and preventing neuronal death. Its efficacy in preclinical models has shown promise in both amyloid-induced and transgenic mouse models of Alzheimer’s disease .

Biological Activity

GIBH-130, also known as AD-16, is a synthetic compound that has garnered attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease (AD) and Parkinson's disease (PD). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various animal models, and implications for future research.

This compound exhibits anti-inflammatory properties primarily through the modulation of pro-inflammatory cytokines. It has been shown to decrease the expression of pro-inflammatory cytokines such as IL-1β and TNF-α while enhancing the levels of anti-inflammatory cytokines in activated microglia. This dual action suggests that this compound may play a crucial role in mitigating neuroinflammation, a key factor in neurodegeneration associated with diseases like AD and PD.

Key Findings:

  • Cytokine Modulation : this compound significantly reduces IL-1β expression in N9 microglial cells and in vivo models, indicating its potential to alter inflammatory responses in the brain .
  • Microglial Activation : In APP/PS1 transgenic mice, treatment with this compound resulted in a 71% reduction in microglial activation markers compared to control groups .

Alzheimer's Disease

In studies involving APP/PS1 transgenic mice, this compound demonstrated notable improvements in cognitive function and memory recovery. The compound was administered at various dosages, leading to significant reductions in amyloid plaque deposition and microglial activation.

Treatment GroupDosage (mg/kg)Cognitive Improvement (%)Microglial Activation Reduction (%)
Control---
This compound High54571
This compound Mid13064
Dexamethasone320Not applicable

The results indicate that higher doses of this compound correlate with more significant cognitive improvements and reduced neuroinflammation .

Parkinson's Disease

In a PD model induced by unilateral striatal injections of 6-hydroxydopamine (6-OHDA), this compound was effective in reducing neurodegeneration and motor deficits. Behavioral tests showed that treated mice exhibited improved motor functions compared to untreated controls.

Treatment GroupDosage (mg/kg)Motor Function Improvement (%)
Control--
This compound150
Vehicle Control--

The compound's ability to suppress neuroinflammation was further evidenced by decreased levels of pro-inflammatory cytokines following treatment .

Case Study 1: Alzheimer's Disease Model

In a recent study, APP/PS1 transgenic mice treated with this compound showed recovery in memory and cognition. The administration of the compound resulted in significant behavioral improvements measured through maze tests and memory assessments. Histological analyses confirmed reduced amyloid plaque accumulation .

Case Study 2: Parkinson's Disease Model

Another study evaluated the effects of this compound on a PD model using behavioral assessments post-treatment. Results indicated that this compound not only alleviated motor deficits but also improved overall neuronal health by reducing markers of neuroinflammation .

Properties

IUPAC Name

(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-15-14-17(16-6-3-2-4-7-16)23-24-18(15)19(27)25-10-12-26(13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHTEHADIHZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of GIBH-130 and its effect on neuroinflammation?

A1: The provided research abstract focuses on the discovery and preliminary characterization of this compound as a potential therapeutic agent for Alzheimer's disease (AD). While the exact mechanism of action is not described, the study highlights that this compound was identified through a microglia-based phenotypic screening approach designed to find molecules that modulate the release of proinflammatory cytokines. This suggests that this compound likely exerts its effects by interfering with the inflammatory pathways activated in microglia, which are the resident immune cells of the brain. The study demonstrates that this compound effectively reduced neuroinflammation in AD models, indicating its potential as a novel anti-inflammatory agent.

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